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Compound of Interest

Compound Name: 2'-Iodo-6'-methoxyacetophenone

CAS No.: 380225-69-4

Cat. No.: B3041826 Get Quote

Executive Summary
2-Iodo-6-methoxyacetophenone (CAS: 380225-69-4) is a highly functionalized aromatic ketone

serving as a critical intermediate in organic synthesis and medicinal chemistry. Characterized

by its 1,2,6-trisubstituted benzene ring, this compound features an acetyl group flanked by an

iodine atom (ortho) and a methoxy group (ortho'). This steric arrangement makes it a valuable

scaffold for constructing complex heterocycles, particularly through transition-metal-catalyzed

cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, and Heck couplings).

This guide details the molecular specifications, validated synthetic pathways, and experimental

protocols required for the reliable production and utilization of 2-iodo-6-methoxyacetophenone

in drug development workflows.

Chemical Identity & Physical Properties[1][2][3][4][5]
[6]
The precise molecular weight and formula are derived from the atomic composition of the 1-(2-

iodo-6-methoxyphenyl)ethanone structure.

Table 1: Physicochemical Specifications
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Property Value Notes

IUPAC Name
1-(2-iodo-6-

methoxyphenyl)ethanone
Systematic nomenclature

Common Name
2'-Iodo-6'-

methoxyacetophenone
Denotes ring substitution

CAS Number 380225-69-4 Verified Registry Number

Molecular Formula C₉H₉IO₂
Carbon (9), Hydrogen (9),

Iodine (1), Oxygen (2)

Molecular Weight 276.07 g/mol
Monoisotopic Mass: 275.96

g/mol

Physical State Solid / Low-melting Solid
Typical for ortho-disubstituted

acetophenones

Solubility DCM, EtOAc, THF, Toluene
Lipophilic; sparingly soluble in

water

LogP (Predicted) ~2.5 - 3.0 Moderate lipophilicity

Synthetic Pathways & Experimental Protocols
Retrosynthetic Analysis
Direct iodination of 2'-methoxyacetophenone is often non-selective, yielding mixtures of para-

and ortho-isomers. The most reliable route utilizes 2'-hydroxy-6'-methoxyacetophenone (CAS

703-23-1) as a starting material. This natural product derivative allows for the precise

installation of the iodine atom via activation of the phenolic hydroxyl group.

Primary Synthesis Route: Triflate Displacement
This two-step protocol ensures regioselectivity and high yields.

Step 1: Activation (Triflation)
Conversion of the phenol to an aryl triflate (a pseudohalogen) to create a reactive electrophile.

Reagents: Trifluoromethanesulfonic anhydride (Tf₂O), Pyridine, DCM.
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Mechanism: Nucleophilic attack of the phenoxide on the sulfur of Tf₂O.

Step 2: Iodination (Sandmeyer-type or Transition Metal Catalyzed)
Displacement of the triflate group with iodide.

Reagents: Sodium Iodide (NaI), Copper(I) Iodide (CuI), Ligand (e.g., diamine), Dioxane.

Mechanism: Cu-catalyzed aromatic Finkelstein reaction.

Reaction Workflow Diagram

2'-Hydroxy-6'-methoxyacetophenone
(CAS 703-23-1)

Step 1: Triflation
(Tf2O, Pyridine, DCM, 0°C)

Activation Intermediate:
2'-Trifloxy-6'-methoxyacetophenone

Yield >90% Step 2: Iodination
(NaI, CuI cat., Dioxane, 110°C)

Substitution
Product:

2'-Iodo-6'-methoxyacetophenone
(CAS 380225-69-4)

Yield ~75-85%

Click to download full resolution via product page

Figure 1: Step-wise synthesis of 2-iodo-6-methoxyacetophenone from commercially available

precursors.

Detailed Experimental Protocol
Protocol A: Synthesis of 2'-Trifloxy-6'-
methoxyacetophenone

Setup: Flame-dry a 250 mL round-bottom flask (RBF) and equip with a magnetic stir bar and

nitrogen inlet.

Dissolution: Dissolve 2'-hydroxy-6'-methoxyacetophenone (1.66 g, 10.0 mmol) in anhydrous

Dichloromethane (DCM) (50 mL).

Base Addition: Add Pyridine (2.4 mL, 30.0 mmol) and cool the mixture to 0°C in an ice bath.

Activation: Dropwise add Trifluoromethanesulfonic anhydride (Tf₂O) (2.0 mL, 12.0 mmol)

over 15 minutes. The solution typically turns dark.

Reaction: Stir at 0°C for 1 hour, then warm to room temperature (RT) and stir for 2 hours.

Monitor by TLC (Hexane:EtOAc 4:1) for disappearance of starting phenol.
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Workup: Quench with saturated NaHCO₃ solution. Extract with DCM (3 x 30 mL). Wash

combined organics with 1M HCl (to remove pyridine), water, and brine.

Purification: Dry over MgSO₄, concentrate, and purify via flash chromatography (SiO₂, 10-

20% EtOAc/Hexane).

Expected Yield: 90-95% (Pale yellow oil/solid).[1]

Protocol B: Conversion to 2'-Iodo-6'-
methoxyacetophenone

Setup: In a glovebox or under strict Argon flow, charge a pressure tube with the Triflate

intermediate (2.98 g, 10.0 mmol), Sodium Iodide (NaI) (3.0 g, 20.0 mmol), and Copper(I)

Iodide (CuI) (190 mg, 1.0 mmol, 10 mol%).

Ligand/Solvent: Add N,N'-Dimethylethylenediamine (DMEDA) (0.22 mL, 2.0 mmol) and

anhydrous 1,4-Dioxane (20 mL).

Reaction: Seal the tube and heat to 110°C for 12-24 hours. The mixture will become a

suspension.

Workup: Cool to RT. Dilute with EtOAc and filter through a pad of Celite to remove inorganic

salts.

Purification: Concentrate the filtrate. Purify via column chromatography (Gradient: 5% to

15% EtOAc in Hexanes).

Target:2'-Iodo-6'-methoxyacetophenone.

Validation: ¹H NMR (CDCl₃) should show two doublets and one triplet (aromatic region), a

methoxy singlet (~3.8 ppm), and an acetyl singlet (~2.5 ppm).

Applications in Drug Discovery
The 2-iodo-6-methoxyacetophenone scaffold is a "privileged structure" precursor due to its

ability to undergo cyclization reactions.
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Heterocycle Construction
Benzofurans: Reaction with internal alkynes via Sonogashira coupling followed by

demethylative cyclization yields 4-substituted benzofurans.

Isoquinolines: Condensation with amines followed by Pd-catalyzed cyclization.

Indoles: Buchwald-Hartwig amination with primary amines followed by intramolecular

condensation.

Mechanistic Pathway: Sonogashira Cyclization

2-Iodo-6-methoxyacetophenone

Sonogashira Coupling
(Terminal Alkyne, Pd(PPh3)4, CuI)

Intermediate:
2-Alkynyl-6-methoxyacetophenone

Cyclization
(Acid/Base or Metal Cat.)

Target Scaffold:
Substituted Benzofuran / Indole

Click to download full resolution via product page

Figure 2: Divergent synthesis of heterocycles from the 2-iodo scaffold.

Safety & Handling
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Hazards: As an aryl iodide and ketone, treat as an irritant. The triflate intermediate is

moisture-sensitive. Tf₂O is corrosive and reacts violently with water.

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Light sensitive (iodides

can degrade over time, liberating I₂).

Disposal: Halogenated organic waste.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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